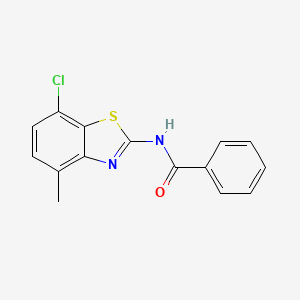

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

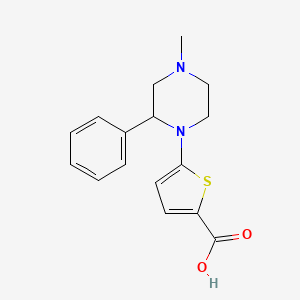

“N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- Antitumor Agents: Benzothiazole derivatives, including compounds structurally similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, have been synthesized and evaluated for their potent antitumor activities. These derivatives show selective cytotoxicity against tumorigenic cell lines and have demonstrated significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Gelation Properties and Material Science Applications

- Supramolecular Gelators: N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, with specific focus on the role of methyl functionality and multiple non-covalent interactions. This research highlights the application of such compounds in creating stable gels for potential use in material sciences (Yadav & Ballabh, 2020).

Antibacterial Studies

- Antibacterial Studies: The synthesis and evaluation of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been explored for antibacterial activities against various strains, including E. coli and S. aureus. These studies contribute to the development of new antibacterial agents leveraging the structural properties of benzothiazole derivatives (Obasi et al., 2017).

Microwave-Assisted Synthesis and Anticancer Evaluation

- Anticancer Evaluation: A study on microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives showcases their evaluation against various human cancer cell lines. Some compounds exhibited promising anticancer activity, indicating the potential of benzothiazole derivatives in cancer therapy (Tiwari et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

This compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death .

Biochemical Pathways

The compound affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the production of arabinogalactan, compromising the integrity of the bacterial cell wall and leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the production of a key component of the bacterial cell wall, the compound causes the death of the bacterium .

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-7-8-11(16)13-12(9)17-15(20-13)18-14(19)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZMACJIIKOYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2982742.png)

![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2982746.png)

![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)

![[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2982755.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2982756.png)